N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide
Description
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a carboxamide group
Properties
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-13(18-12-20-22(4)14(18)2)21-19(24)23-11-10-17(15(23)3)16-8-6-5-7-9-16/h5-9,12-13,15,17H,10-11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSXKLSOWCTLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)NC(C)C2=C(N(N=C2)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the pyrrolidine ring, and finally the formation of the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1R)-1-(1,5-dimethylpyrazol-4-yl)ethyl]furan-2-carboxamide: This compound shares the pyrazole ring and similar substituents but differs in the presence of a furan ring instead of a pyrrolidine ring.
N-[(1R)-1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide: Similar in structure but contains a pyridine ring.
Uniqueness
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methyl-3-phenylpyrrolidine-1-carboxamide is unique due to the combination of its pyrazole and pyrrolidine rings, along with the specific positioning of its functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
